N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide
CAS No.:
Cat. No.: VC10989778
Molecular Formula: C15H18ClF3N2O
Molecular Weight: 334.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18ClF3N2O |
|---|---|
| Molecular Weight | 334.76 g/mol |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide |
| Standard InChI | InChI=1S/C15H18ClF3N2O/c1-10-4-6-21(7-5-10)9-14(22)20-13-8-11(15(17,18)19)2-3-12(13)16/h2-3,8,10H,4-7,9H2,1H3,(H,20,22) |
| Standard InChI Key | HCFXEEFZMGPVPC-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
| Canonical SMILES | CC1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three critical components:
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Aryl Core: A 2-chloro-5-(trifluoromethyl)phenyl group provides hydrophobic and electron-withdrawing characteristics, enhancing binding affinity to biological targets.
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Piperidine Substituent: A 4-methylpiperidin-1-yl group contributes to conformational flexibility and potential interactions with central nervous system (CNS) receptors.
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Acetamide Linker: Bridges the aromatic and piperidine components, enabling optimal spatial orientation for target engagement.
Synthesis and Manufacturing
Reaction Pathways
The synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide involves multi-step organic reactions, typically including:
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Coupling of 2-Chloro-5-(trifluoromethyl)aniline: This aromatic amine reacts with acetyl chloride derivatives to form the acetamide backbone.
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Piperidine Functionalization: 4-Methylpiperidine is introduced via nucleophilic substitution or reductive amination, depending on the precursor’s reactivity.
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Purification: Chromatographic techniques isolate the final product, ensuring >95% purity as confirmed by HPLC and NMR.
Optimization Challenges
Key challenges include minimizing side reactions during piperidine incorporation and achieving regioselectivity in the trifluoromethylphenyl group. Recent advances in catalytic methods, such as palladium-mediated cross-coupling, have improved yields to ~60–70%.
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| logP | 3.5–4.0 |
| logD (pH 7.4) | 3.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 49.8 Ų |
Stability Profile
Stability studies under accelerated conditions (40°C, 75% RH) show >90% retention of potency over 30 days, suggesting suitability for long-term storage.
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